molecular formula C15H13F2N3O3S B132393 N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide CAS No. 152661-13-7

N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide

Cat. No.: B132393
CAS No.: 152661-13-7
M. Wt: 353.3 g/mol
InChI Key: LKUDLWNQCZSCQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KC-399 involves the modification of the benzopyran skeleton. The introduction of various substituents at specific positions on the benzopyran ring is a key step in its synthesis.

Industrial Production Methods

Industrial production of KC-399 typically involves large-scale organic synthesis techniques. The process includes multiple steps of chemical reactions, purification, and crystallization to obtain the final product with high purity and yield. The use of advanced catalytic methods and optimized reaction conditions ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

KC-399 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KC-399 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency .

Major Products

The major products formed from the reactions of KC-399 include its oxidized and reduced derivatives, as well as various substituted compounds. These products may exhibit different pharmacological activities and are often studied for their potential therapeutic applications .

Mechanism of Action

KC-399 exerts its effects by activating ATP-sensitive potassium channels. These channels are closed when intracellular ATP levels are high and open when ATP levels are low. Activation of these channels by KC-399 leads to the efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization reduces intracellular calcium levels by inhibiting voltage-dependent calcium channels and intracellular calcium release, resulting in smooth muscle relaxation and other physiological effects .

Properties

CAS No.

152661-13-7

Molecular Formula

C15H13F2N3O3S

Molecular Weight

353.3 g/mol

IUPAC Name

N-(2-cyanoethyl)-2,2-bis(fluoromethyl)-6-nitrochromene-4-carbothioamide

InChI

InChI=1S/C15H13F2N3O3S/c16-8-15(9-17)7-12(14(24)19-5-1-4-18)11-6-10(20(21)22)2-3-13(11)23-15/h2-3,6-7H,1,5,8-9H2,(H,19,24)

InChI Key

LKUDLWNQCZSCQW-UHFFFAOYSA-N

SMILES

CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(O2)(CF)CF)C(=S)NCCC#N

Synonyms

KC 399
KC-399
N-(2-cyanoethyl)-2,2-bisfluoromethyl-6-nitro-2H-1-benzopyran-4-carbothioamide

Origin of Product

United States

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